molecular formula C20H24N2O4S B6573152 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide CAS No. 946383-92-2

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide

Cat. No.: B6573152
CAS No.: 946383-92-2
M. Wt: 388.5 g/mol
InChI Key: WIIYSOMWIXXEDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide is a synthetic small molecule featuring a 1,2,3,4-tetrahydroquinoline core substituted at position 1 with an ethanesulfonyl group (-SO₂C₂H₅) and at position 6 with a 2-ethoxybenzamide moiety. The ethanesulfonyl group confers sulfonamide-based polarity, while the 2-ethoxybenzamide introduces aromatic and hydrogen-bonding capabilities. This compound is structurally analogous to tetrahydroquinoline derivatives explored in medicinal chemistry for enzyme inhibition (e.g., nitric oxide synthase, NOS) and receptor modulation . While direct biological data for this compound are unavailable in the provided evidence, its design aligns with strategies for optimizing pharmacokinetic properties (e.g., solubility, metabolic stability) through tailored substituents.

Properties

IUPAC Name

2-ethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-3-26-19-10-6-5-9-17(19)20(23)21-16-11-12-18-15(14-16)8-7-13-22(18)27(24,25)4-2/h5-6,9-12,14H,3-4,7-8,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIYSOMWIXXEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide typically involves multiple steps:

  • Formation of Tetrahydroquinoline: Begin with the cyclization of aniline derivatives with appropriate diketones under acidic conditions to produce the tetrahydroquinoline structure.

  • Introduction of Ethanesulfonyl Group: Ethanesulfonyl chloride is then reacted with the tetrahydroquinoline derivative in the presence of a base, such as triethylamine, to form the ethanesulfonyl-substituted tetrahydroquinoline.

  • Esterification: The final step involves coupling this intermediate with 2-ethoxybenzoic acid through an esterification reaction, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrially, the process might include continuous flow techniques to improve yield and efficiency. The large-scale production would optimize conditions such as temperature, pressure, and reaction time to ensure a consistent and high-purity product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions using agents such as lithium aluminum hydride can target the sulfonyl group, converting it to the corresponding sulfoxide or thiol.

  • Substitution: Nucleophilic substitution reactions are facilitated by the ethanesulfonyl group, allowing various nucleophiles to replace this group under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in basic or acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles (e.g., thiols, amines) under basic conditions (e.g., NaOH or K2CO3).

Major Products Formed:

  • Oxidized products like sulfoxides and sulfones.

  • Reduced products including thiols.

  • Substituted derivatives with nucleophiles attached to the quinoline ring.

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C18H22N2O4S
  • Molecular Weight : 366.5 g/mol

Medicinal Chemistry

The presence of both sulfonamide and tetrahydroquinoline structures suggests that this compound may exhibit antimicrobial and anti-inflammatory properties. Sulfonamides are known for their antibacterial activity, while tetrahydroquinolines have been studied for their neuroprotective effects.

Drug Development

Given its structural characteristics, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide could serve as a lead compound in drug design. Research can focus on modifying its structure to enhance potency and selectivity against specific biological targets.

The compound's interaction with various biological targets can be studied to understand its mechanism of action. This includes:

  • Binding Affinity : Assessing how well the compound binds to target proteins involved in disease processes.
  • Selectivity : Evaluating whether the compound selectively affects certain biological pathways over others.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives can inhibit bacterial growth effectively. Future studies should explore whether this compound exhibits similar or enhanced activity compared to existing sulfonamides.

Neuroprotective Effects

Tetrahydroquinoline derivatives have been investigated for their potential neuroprotective effects in models of neurodegenerative diseases. Investigating this compound's effects on neuronal health could yield valuable insights into its therapeutic potential.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Molecular Targets: Interacts with specific enzymes and receptors, possibly inhibiting or activating them based on the structural conformation.

  • Pathways Involved: Engages in signal transduction pathways by mimicking or blocking the action of naturally occurring compounds, thereby modulating cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

  • In contrast, benzenesulfonyl derivatives (e.g., ) may exhibit stronger π-π interactions in target binding .
  • Benzamide Substituents : The 2-ethoxy group in the target compound versus 4-methoxy () alters electronic distribution and steric effects, which could influence binding orientation in biological targets.
  • Heterocyclic Modifications: Compounds 28 and 70 (–2) feature thiophene-carboximidamide moieties linked to NOS inhibition, whereas the target’s 2-ethoxybenzamide may prioritize different target interactions (e.g., kinase or GPCR modulation).

Physicochemical Properties

  • Molecular Weight and Lipophilicity: The target compound (MW ~374.1) is smaller than CAS 922112-55-8 (MW 407.5), likely improving membrane permeability.
  • Synthetic Yields : The target compound’s synthesis (inferred from –2) may require optimization, as similar derivatives showed variable yields (6–72.6%) depending on substituent complexity .

Biological Activity

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structure-activity relationships, and various biological effects based on available research findings.

Chemical Structure and Properties

The compound has a unique molecular structure characterized by the presence of a tetrahydroquinoline moiety and an ethoxybenzamide group. Its molecular formula is C19H24N2O5SC_{19}H_{24}N_{2}O_{5}S with a molecular weight of approximately 440.5 g/mol. The sulfonyl group in its structure suggests possible interactions with biological targets that could lead to various pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the tetrahydroquinoline core followed by the introduction of the ethanesulfonyl and ethoxybenzamide functionalities.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the tetrahydroquinoline structure have shown promise against various cancer cell lines. A notable study demonstrated that related compounds suppressed tumor growth in xenograft models by over 100% in some cases, indicating strong potential for therapeutic applications in oncology .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. In vitro studies have shown that compounds with similar structures can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. Concentrations as low as 0.88 μg/mm² were sufficient to demonstrate significant antimicrobial activity against these pathogens .

While specific mechanisms for this compound are not fully elucidated, compounds within the same class often interact with cellular pathways involved in apoptosis and cell cycle regulation. They may act by inhibiting specific enzymes or interfering with DNA synthesis within cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzamide or modifications to the tetrahydroquinoline core can significantly influence potency and selectivity against different biological targets. For example:

Substituent Effect on Activity
Ethoxy groupEnhances lipophilicity and cellular uptake
Sulfonyl groupPotentially increases binding affinity to targets

Case Studies

Several studies have focused on related compounds to assess their biological activities:

  • Anticancer Efficacy : A study evaluated a series of tetrahydroquinoline derivatives against ovarian cancer models, revealing significant tumor suppression rates .
  • Antimicrobial Screening : Research indicated that certain derivatives showed potent activity against common pathogens at minimal concentrations.
  • Pharmacokinetics : Investigations into the absorption and metabolism of similar compounds suggest favorable pharmacokinetic profiles, which may apply to this compound as well .

Q & A

Basic: What are the critical structural features of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide that influence its reactivity and bioactivity?

Methodological Answer:
The compound’s bioactivity is influenced by:

  • Ethanesulfonyl group : Enhances solubility and modulates enzyme interactions (e.g., sulfonamides in and inhibit PTP1B and RORγ).
  • Tetrahydroquinoline core : Provides rigidity and facilitates π-π stacking with biological targets (analogous to compounds in and ).
  • 2-Ethoxybenzamide moiety : The ethoxy group impacts lipophilicity and hydrogen-bonding capacity, affecting membrane permeability (similar to substituents in and ).

    Characterization : Use 1H^1H-NMR to confirm substituent positions (e.g., ethoxy protons at δ 1.3–1.5 ppm) and LC-MS to verify molecular weight (e.g., [M+H]+ calculated for analogs in and ).

Basic: How can researchers optimize the synthesis of this compound to achieve >90% purity?

Methodological Answer:
Key steps include:

  • Intermediate purification : Use column chromatography (e.g., silica gel with 10% MeOH/CH2_2Cl2_2) to isolate intermediates, as demonstrated for tetrahydroquinoline derivatives in and .
  • Acidification for salt formation : Convert free bases to HCl salts (e.g., stir with 1 M HCl, evaporate, and dry under vacuum) to enhance crystallinity and purity ().
  • HPLC validation : Monitor purity with C18 reverse-phase columns (95% acetonitrile/water gradient) and adjust reaction time/temperature to minimize byproducts.

Advanced: How should researchers design experiments to resolve contradictory data in enzyme inhibition assays (e.g., varying IC50_{50}50​ values across studies)?

Methodological Answer:
To address discrepancies:

  • Standardize assay conditions : Use recombinant enzymes (e.g., human iNOS, eNOS, or nNOS expressed in Baculovirus/Sf9 cells, as in ) and control for cofactors (e.g., NADPH, Ca2+^{2+}).
  • Validate compound stability : Pre-incubate the compound in assay buffer and analyze degradation via LC-MS (e.g., ’s TLC/NMR protocols).
  • Compare structural analogs : Test derivatives with modified sulfonamide/ethoxy groups (e.g., ’s bromo/fluoro analogs) to identify substituent-dependent activity trends.

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting improved metabolic stability?

Methodological Answer:

  • Introduce metabolic blockers : Replace labile groups (e.g., ethoxy with cyclopropylmethoxy) to reduce cytochrome P450-mediated oxidation (see ’s cyclopropane derivatives).
  • LogP optimization : Adjust lipophilicity via substituent modifications (e.g., methyl/fluoro groups in and ) while maintaining solubility (use shake-flask assays with PBS/octanol).
  • In vitro microsomal assays : Incubate the compound with liver microsomes and quantify parent compound depletion via LC-MS/MS (reference protocols in ).

Basic: Which spectroscopic techniques are most reliable for confirming the compound’s structure?

Methodological Answer:

  • 1H^1H-NMR : Identify characteristic signals (e.g., tetrahydroquinoline protons at δ 1.8–2.5 ppm, sulfonamide NH at δ 10–12 ppm) as in and .
  • ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~470–500 for analogs in and ).
  • FT-IR : Verify functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm1^{-1}).

Advanced: How can researchers differentiate between on-target and off-target effects in cellular assays?

Methodological Answer:

  • Genetic knockdown : Use siRNA/shRNA to silence the putative target (e.g., PTP1B or RORγ from and ) and assess activity loss.
  • Competitive binding assays : Employ fluorescent probes (e.g., FITC-labeled analogs) to measure direct target engagement ( ’s biochemical probe strategies).
  • Proteome-wide profiling : Utilize affinity pull-down with immobilized compound and LC-MS/MS to identify interacting proteins (reference ’s sulfonamide-binding studies).

Basic: What are the best practices for evaluating the compound’s pharmacokinetic (PK) properties in preclinical models?

Methodological Answer:

  • Plasma stability : Incubate with rodent plasma and quantify intact compound via LC-MS ( ’s protocols).
  • Tissue distribution : Administer 14C^{14}C-labeled compound and measure radioactivity in organs (e.g., liver, brain) using scintillation counting.
  • CYP inhibition screening : Test against CYP3A4/2D6 isozymes to predict drug-drug interaction risks (methods in ).

Advanced: How should researchers address low yield in the final sulfonylation step of the synthesis?

Methodological Answer:

  • Optimize reaction conditions : Use triethylamine as a base in DCM ( ) and control temperature (0–5°C to minimize side reactions).
  • Activate sulfonyl chlorides : Pre-treat with catalytic DMAP to enhance electrophilicity (analogous to ’s sulfonamide synthesis).
  • Purify via recrystallization : Use ethanol/water mixtures to isolate the product (e.g., 60–72% yields in and ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.